molecular formula C6H9F3O3 B13445996 Methyl 4,4,4-trifluoro-3-methoxybutanoate

Methyl 4,4,4-trifluoro-3-methoxybutanoate

Cat. No.: B13445996
M. Wt: 186.13 g/mol
InChI Key: QGHMTELXMQYBLE-UHFFFAOYSA-N
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Description

Methyl 4,4,4-trifluoro-3-methoxybutanoate is a chemical compound with the molecular formula C6H9F3O4. It is a fatty acid methyl ester and is known for its unique structural properties, which include the presence of trifluoromethyl and methoxy groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,4,4-trifluoro-3-methoxybutanoate typically involves the esterification of 4,4,4-trifluoro-3-methoxybutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production scale .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4,4-trifluoro-3-methoxybutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4,4,4-trifluoro-3-methoxybutanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4,4,4-trifluoro-3-methoxybutanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The methoxy group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,4,4-trifluoro-3-methoxybutanoate is unique due to the presence of both trifluoromethyl and methoxy groups, which impart distinct chemical and physical properties.

Properties

IUPAC Name

methyl 4,4,4-trifluoro-3-methoxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O3/c1-11-4(6(7,8)9)3-5(10)12-2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHMTELXMQYBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC(=O)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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